molecular formula C12H28NO2P B043657 Di-tert-butyl N,N-diethylphosphoramidite CAS No. 117924-33-1

Di-tert-butyl N,N-diethylphosphoramidite

Cat. No.: B043657
CAS No.: 117924-33-1
M. Wt: 249.33 g/mol
InChI Key: KUKSUQKELVOKBH-UHFFFAOYSA-N
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Description

Di-tert-butyl N,N-diethylphosphoramidite is a chemical compound with the molecular formula C12H28NO2P. It is commonly used as a reagent in organic synthesis, particularly in the phosphorylation of alcohols to form phosphorotriesters . This compound is known for its efficiency and stability, making it a valuable tool in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Di-tert-butyl N,N-diethylphosphoramidite primarily targets alcohols . The role of alcohols in this context is to serve as substrates for the phosphorylative conversion process .

Mode of Action

The compound interacts with its targets (alcohols) through a process known as phosphorylative conversion . This interaction results in the transformation of the alcohols into their corresponding dibenzylphosphorotriesters .

Biochemical Pathways

The biochemical pathway affected by this compound involves the phosphorylation of alcohols . The downstream effects of this pathway include the production of dibenzylphosphorotriesters .

Pharmacokinetics

It’s known that the compound issensitive to moisture and hydrolyzes in water . It is also soluble in chloroform and methanol . These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action involve the efficient conversion of alcohols into dibenzylphosphorotriesters . This conversion is particularly useful in the synthesis of water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives, a2a-selective adenosine receptor antagonists .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be compromised in humid environments. Furthermore, its solubility in chloroform and methanol indicates that these solvents could potentially enhance its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl N,N-diethylphosphoramidite can be synthesized through the reaction of diethylamine with di-tert-butyl phosphorochloridite. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorochloridite . The general reaction scheme is as follows:

(C4H9O)2PCl+(C2H5)2NH(C4H9O)2P(N(C2H5)2)+HCl(C_4H_9O)_2PCl + (C_2H_5)_2NH \rightarrow (C_4H_9O)_2P(N(C_2H_5)_2) + HCl (C4​H9​O)2​PCl+(C2​H5​)2​NH→(C4​H9​O)2​P(N(C2​H5​)2​)+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as distillation and crystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl N,N-diethylphosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Phosphorylation: Common reagents include alcohols and bases such

Properties

IUPAC Name

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKSUQKELVOKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401241
Record name Di-tert-butyl N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117924-33-1
Record name Di-tert-butyl N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl N,N-Diethylphosphoramidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Di-tert-butyl N,N-diethylphosphoramidite primarily used for in the context of the provided research?

A1: this compound is primarily used as a phosphitylating agent in the synthesis of phosphopeptides. [, , , , , ] This means it introduces a phosphate group onto specific amino acids within a peptide chain.

Q2: How does this compound facilitate the addition of phosphate groups to peptides?

A2: The process involves a two-step reaction. First, this compound reacts with the hydroxyl group of a protected serine, threonine, or tyrosine residue on the peptide chain. This forms a phosphite triester intermediate. Second, this intermediate is oxidized using an oxidizing agent like tert-butyl hydroperoxide or m-chloroperoxybenzoic acid, resulting in the formation of a stable phosphate group. [, , , , ]

Q3: Are there any advantages of using this compound over other phosphorylation methods?

A3: Yes, research suggests this compound offers several benefits:

  • High Reactivity: It exhibits high reactivity towards hydroxyl groups, allowing for efficient phosphorylation. []
  • Mild Conditions: The reactions proceed under relatively mild conditions, minimizing unwanted side reactions or degradation of the peptide. []
  • Solid-Phase Compatibility: It can be used effectively in solid-phase peptide synthesis, a widely employed technique for creating peptides. [, , ]

Q4: Are there any challenges or drawbacks associated with using this compound in phosphopeptide synthesis?

A4: While effective, the process is not without its challenges:

  • By-product Formation: One common by-product is a bridged derivative where two peptide fragments become linked through a phosphodiester bridge. [] Additionally, H-phosphonate by-products have been observed. []
  • Purification: Separation of the desired phosphopeptide from these by-products can be challenging and may require multiple purification steps. []

Q5: Beyond phosphopeptide synthesis, are there other applications for this compound?

A5: Yes, research indicates this compound can serve as an air-stable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. [] These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Q6: What are the advantages of this compound as a ligand in these reactions?

A6: The main advantages include:

  • Air Stability: It simplifies catalyst preparation and handling compared to air-sensitive ligands. []
  • High Efficiency: Even at low catalyst loadings, excellent yields are often achieved. []
  • Versatility: The catalytic system exhibits versatility for various aryl and heteroaryl halides. []

Q7: What analytical techniques are commonly used to characterize and assess the purity of phosphopeptides synthesized using this compound?

A7: Several techniques are commonly employed:

  • Chromatography: Reverse-phase HPLC (RP-HPLC) and ion-exchange chromatography help separate and purify the desired phosphopeptide from by-products. [, ]
  • Nuclear Magnetic Resonance (NMR): Both 1H and 31P NMR spectroscopy provide structural information and confirmation of successful phosphorylation. [, ]
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and ion-spray mass spectrometry are used to determine the molecular mass of the synthesized phosphopeptide and analyze fragmentation patterns, which can be indicative of phosphorylation sites. [, ]

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